molecular formula C11H12BrF3O2Zn B14888234 (2-sec-Butyloxy-4-(trifluoromethoxy)phenyl)Zinc bromide

(2-sec-Butyloxy-4-(trifluoromethoxy)phenyl)Zinc bromide

Cat. No.: B14888234
M. Wt: 378.5 g/mol
InChI Key: BHGYQTCFUFGAJV-UHFFFAOYSA-M
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Description

(2-sec-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in solution. The presence of the trifluoromethoxy group enhances its chemical properties, making it a useful reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-sec-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with a zinc reagent in the presence of a suitable solvent like THF. One common method is the direct insertion of zinc into the aryl bromide under an inert atmosphere, followed by the addition of sec-butanol and trifluoromethanol to introduce the sec-butyloxy and trifluoromethoxy groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions, where the aryl bromide is first converted to the corresponding Grignard reagent, which is then treated with zinc bromide to form the desired organozinc compound. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2-sec-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include palladium or nickel catalysts, which facilitate the coupling reactions. Typical conditions involve the use of THF as a solvent and temperatures ranging from room temperature to moderate heating .

Major Products Formed

The major products formed from reactions involving this compound are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in the synthesis of various organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of complex molecular architectures .

Biology and Medicine

In biological and medicinal research, (2-sec-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide is used to synthesize bioactive compounds that can serve as potential drug candidates.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its role in the synthesis of polymers and advanced materials highlights its importance in industrial applications .

Mechanism of Action

The mechanism of action of (2-sec-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide involves the transfer of the aryl group to a target molecule, facilitated by the zinc bromide moiety. This transfer is often catalyzed by transition metals such as palladium or nickel, which activate the zinc compound and enable the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2-sec-butyloxy-4-(trifluoromethoxy)phenyl)zinc bromide lies in its combination of the sec-butyloxy and trifluoromethoxy groups, which enhance its reactivity and stability. This makes it a versatile reagent in organic synthesis, offering advantages over similar compounds that may lack these functional groups .

Properties

Molecular Formula

C11H12BrF3O2Zn

Molecular Weight

378.5 g/mol

IUPAC Name

bromozinc(1+);1-butan-2-yloxy-3-(trifluoromethoxy)benzene-6-ide

InChI

InChI=1S/C11H12F3O2.BrH.Zn/c1-3-8(2)15-9-5-4-6-10(7-9)16-11(12,13)14;;/h4,6-8H,3H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

BHGYQTCFUFGAJV-UHFFFAOYSA-M

Canonical SMILES

CCC(C)OC1=[C-]C=CC(=C1)OC(F)(F)F.[Zn+]Br

Origin of Product

United States

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